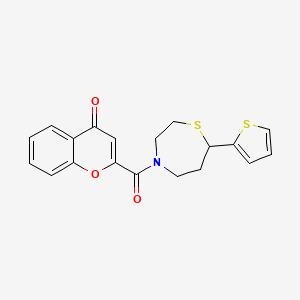
2-(7-(Thiophen-2-yl)-1,4-thiazepan-4-carbonyl)-4H-chromen-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a complex heterocyclic compound that combines the structural features of thiophene, thiazepane, and chromenone
Wissenschaftliche Forschungsanwendungen
2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one typically involves multi-step reactions. One common approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 3-hydroxy-2-thiophene carboxylic derivatives share structural similarities and exhibit similar chemical reactivity.
Thiazepane Derivatives: These compounds have a similar ring structure and can undergo comparable chemical reactions.
Chromenone Derivatives: Compounds such as 4H-chromen-4-one derivatives are used in similar applications and have related chemical properties.
Uniqueness
2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is unique due to its combination of three different heterocyclic systems, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
2-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c21-14-12-16(23-15-5-2-1-4-13(14)15)19(22)20-8-7-18(25-11-9-20)17-6-3-10-24-17/h1-6,10,12,18H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPKTBHMQDTXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-({4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2556483.png)
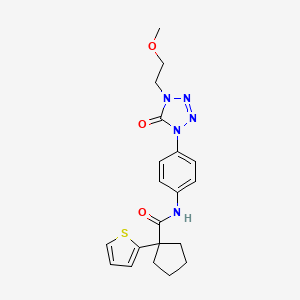
![N-(3-chloro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2556487.png)
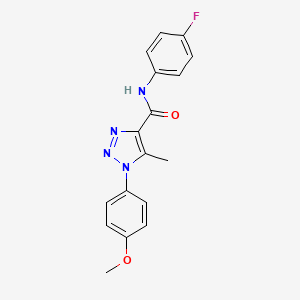
![6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2556489.png)
![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)
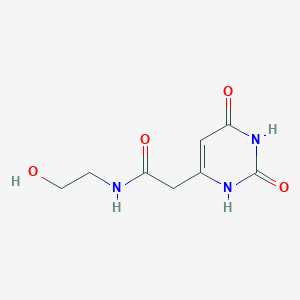
![4-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6-dimethylpyrimidine](/img/structure/B2556492.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2556494.png)
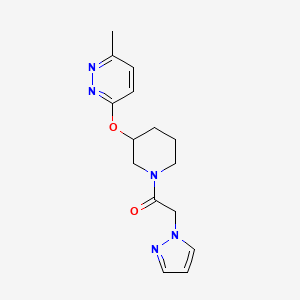
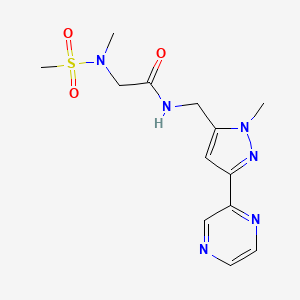

![3-(3-chlorobenzenesulfonyl)-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2556503.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)
